molecular formula C6H2BrClN2O B567346 7-Bromo-4-chlorofuro[3,2-d]pyrimidine CAS No. 1211595-48-0

7-Bromo-4-chlorofuro[3,2-d]pyrimidine

Cat. No.: B567346
CAS No.: 1211595-48-0
M. Wt: 233.449
InChI Key: UCSMOMJNVDQFHX-UHFFFAOYSA-N
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Description

7-Bromo-4-chlorofuro[3,2-d]pyrimidine is a heterocyclic compound that features a fused furan and pyrimidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chlorofuro[3,2-d]pyrimidine typically involves the bromination and chlorination of a furo[3,2-d]pyrimidine precursor. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chlorofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

7-Bromo-4-chlorofuro[3,2-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-4-chlorofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
  • 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine

Uniqueness

7-Bromo-4-chlorofuro[3,2-d]pyrimidine is unique due to its fused furan and pyrimidine ring system, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

7-bromo-4-chlorofuro[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2O/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSMOMJNVDQFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(O1)C(=NC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680966
Record name 7-Bromo-4-chlorofuro[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211595-48-0
Record name 7-Bromo-4-chlorofuro[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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